SynuClean-D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

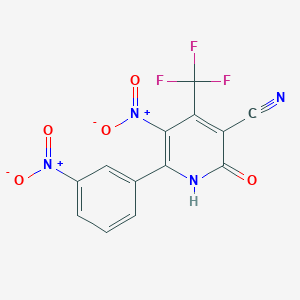

5-nitro-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F3N4O5/c14-13(15,16)9-8(5-17)12(21)18-10(11(9)20(24)25)6-2-1-3-7(4-6)19(22)23/h1-4H,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRLTEJFYMZKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=C(C(=O)N2)C#N)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F3N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SynuClean-D: A Technical Guide to its Mechanism of Action in α-Synuclein Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms through which SynuClean-D inhibits the aggregation of alpha-synuclein (α-synuclein), a key pathological hallmark of Parkinson's disease and other synucleinopathies. The following sections detail the quantitative efficacy of this compound, the experimental protocols used to elucidate its function, and visual representations of its mechanism of action.

Quantitative Data Summary

The efficacy of this compound in inhibiting α-synuclein aggregation and disaggregating pre-formed fibrils has been quantified in several key studies. The data presented below is compiled from in vitro and cellular assays.

Table 1: In Vitro Inhibition of α-Synuclein Aggregation by this compound

| α-Synuclein Variant | Assay Type | This compound Concentration | Inhibition (%) | Reference |

| Wild-Type | Thioflavin T (ThT) | 100 µM | 53 | [1] |

| Wild-Type | Thioflavin T (ThT) | 10 µM | 34 | [2] |

| A30P | Thioflavin T (ThT) | Not Specified | 73 | [3] |

| H50Q | Thioflavin T (ThT) | Not Specified | 45 | [3] |

| Strain A | Thioflavin T (ThT) | 100 µM | 32 | [4] |

| Strain B | Thioflavin T (ThT) | 100 µM | 73 | [4] |

| Strain C | Thioflavin T (ThT) | 100 µM | 72 | [4] |

| Wild-Type | Light Scattering (340 nm) | 100 µM | 58 | [2] |

| Strain A | Light Scattering (340 nm) | 100 µM | 45 | [4] |

| Strain B | Light Scattering (340 nm) | 100 µM | 44 | [4] |

| Strain C | Light Scattering (340 nm) | 100 µM | 45 | [4] |

Table 2: Disaggregation of Pre-formed α-Synuclein Fibrils by this compound

| α-Synuclein Variant | Assay Type | This compound Concentration | Fibril Reduction (%) | Reference |

| Strain A | Thioflavin T (ThT) | 100 µM | 71 | [4] |

| Strain A | Light Scattering (340 nm) | 100 µM | 53 | [4] |

Table 3: Effect of this compound on α-Synuclein-Induced Toxicity in a C. elegans Model

| Phenotype | Treatment | Outcome | Reference |

| Dopaminergic Neuron Degeneration | This compound | 44% of treated animals retained all dopaminergic neurons vs. 14% of untreated animals | [2] |

| α-Synuclein Aggregates | This compound | Significant reduction in visible α-synuclein aggregates | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

-

Materials:

-

Recombinant human α-synuclein (wild-type or variants)

-

This compound

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence capabilities

-

-

Protocol:

-

Prepare a stock solution of ThT (e.g., 1 mM) in distilled water and filter through a 0.2 µm filter.

-

Prepare solutions of α-synuclein monomer (e.g., 70 µM) in PBS.

-

Prepare solutions of this compound at various concentrations in PBS.

-

In each well of the 96-well plate, combine the α-synuclein solution, ThT solution (final concentration typically 10-25 µM), and either this compound or a vehicle control (e.g., DMSO). The final volume per well is typically 100-200 µL.

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).

-

Measure the ThT fluorescence at regular intervals (e.g., every 10-30 minutes) using a plate reader with excitation and emission wavelengths of approximately 440-450 nm and 480-490 nm, respectively.[5][6]

-

The aggregation kinetics are monitored by plotting the fluorescence intensity over time. Inhibition is calculated by comparing the final fluorescence values of this compound-treated samples to the vehicle control.

-

Fibril Disaggregation Assay

This assay assesses the ability of a compound to break down pre-formed amyloid fibrils.

-

Materials:

-

Pre-formed α-synuclein fibrils

-

This compound

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence capabilities

-

-

Protocol:

-

Prepare pre-formed α-synuclein fibrils by incubating a solution of monomeric α-synuclein under aggregating conditions (e.g., 37°C with shaking for several days) until a plateau is reached in the ThT fluorescence.

-

Dilute the pre-formed fibrils to a desired concentration in PBS.

-

Add this compound or a vehicle control to the fibril solution in the wells of a 96-well plate.

-

Incubate the plate at 37°C for a specified period (e.g., 24 hours).

-

After incubation, add ThT to each well and measure the fluorescence as described in the ThT aggregation assay protocol.

-

A decrease in ThT fluorescence in the this compound-treated samples compared to the control indicates fibril disaggregation.[7]

-

Light Scattering Assay

This method measures the formation of large aggregates by detecting the scattering of light.

-

Materials:

-

Same as for the ThT aggregation assay.

-

Spectrophotometer or plate reader capable of measuring light scattering.

-

-

Protocol:

-

Set up the aggregation reaction as described for the ThT assay.

-

At specified time points, measure the light scattering of the samples at a wavelength of 340 nm.

-

An increase in light scattering indicates the formation of larger aggregates. The inhibitory effect of this compound is determined by comparing the light scattering values of treated and untreated samples.

-

Human Embryonic Kidney (HEK293) Cell-Based Assay

This cellular model is used to assess the effect of compounds on α-synuclein aggregation within a cellular environment.

-

Materials:

-

HEK293 cells stably expressing α-synuclein (often fused to a fluorescent protein like EGFP).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

This compound.

-

Pre-formed α-synuclein fibrils (for seeded aggregation).

-

Fixatives (e.g., paraformaldehyde).

-

Permeabilizing agents (e.g., Triton X-100).

-

Antibodies against α-synuclein or post-translationally modified forms (e.g., phosphorylated Serine 129).

-

Fluorescence microscope.

-

-

Protocol:

-

Culture the HEK293-α-synuclein cells in appropriate multi-well plates.

-

To induce aggregation, cells can be treated with pre-formed α-synuclein fibrils (seeds).

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the cells for a period sufficient to allow for aggregate formation (e.g., 48-72 hours).

-

Fix and permeabilize the cells.

-

Stain the cells with relevant antibodies and a nuclear counterstain (e.g., DAPI).

-

Visualize and quantify the intracellular α-synuclein aggregates using fluorescence microscopy. The percentage of cells with aggregates and the aggregate load per cell can be determined.[8]

-

Caenorhabditis elegans (C. elegans) Model of α-Synuclein Toxicity

This in vivo model allows for the assessment of a compound's ability to mitigate α-synuclein-induced neurodegeneration and associated phenotypes.

-

Materials:

-

C. elegans strains expressing human α-synuclein in specific neurons (e.g., dopaminergic neurons) or muscle cells.

-

Nematode Growth Medium (NGM) agar plates.

-

E. coli OP50 (food source for C. elegans).

-

This compound.

-

Microscope for observing worm motility and neuronal integrity.

-

-

Protocol:

-

Prepare NGM plates containing a lawn of E. coli OP50.

-

Incorporate this compound at the desired concentration into the NGM plates.

-

Synchronize a population of C. elegans and place them on the this compound-containing or control plates.

-

Allow the worms to grow and age.

-

Assess relevant phenotypes at different time points. This can include:

-

Motility assays: Counting the number of body bends per minute.

-

Neurodegeneration: Visualizing and counting the number of surviving dopaminergic neurons (often labeled with a fluorescent reporter).

-

Aggregation: Observing the formation of α-synuclein aggregates in muscle cells.[9]

-

-

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: Proposed mechanism of action of this compound.

Caption: Experimental workflow for the Thioflavin T (ThT) aggregation assay.

References

- 1. pnas.org [pnas.org]

- 2. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]

- 3. Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The small aromatic compound this compound inhibits the aggregation and seeded polymerization of multiple α-synuclein strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 6. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 7. Frontiers | Inhibition of α-Synuclein Aggregation and Mature Fibril Disassembling With a Minimalistic Compound, ZPDm [frontiersin.org]

- 8. Endogenous Levels of Alpha-Synuclein Modulate Seeding and Aggregation in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using a Caenorhabditis elegans Parkinson’s Disease Model to Assess Disease Progression and Therapy Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Grip: A Technical Guide to the Binding Site of SynuClean-D on Alpha-Synuclein Fibrils

For Immediate Release

A Deep Dive into the Interaction of a Promising Neuroprotective Compound with Pathological Alpha-Synuclein Aggregates

This technical guide provides an in-depth analysis of the binding interaction between SynuClean-D, a small molecule inhibitor of alpha-synuclein aggregation, and its target, the pathological alpha-synuclein fibrils. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of therapeutic interventions for Parkinson's disease and other synucleinopathies.

Executive Summary

This compound has emerged as a significant compound in neurodegenerative disease research due to its demonstrated ability to both inhibit the formation of alpha-synuclein fibrils and disaggregate pre-existing ones.[1][2][3] Computational modeling has been instrumental in elucidating the probable binding mechanism, suggesting that this compound situates itself within cavities present in mature alpha-synuclein fibrils.[1][3] This interaction is predominantly driven by non-covalent forces, with a significant contribution from van der Waals interactions. While the precise amino acid residues constituting the binding pocket are yet to be fully detailed in publicly available literature, computational models point towards a specific, energetically favorable binding pose.

Quantitative Data on Binding Interaction

To date, detailed quantitative binding affinity data, such as dissociation constants (Kd) from biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), for the interaction between this compound and alpha-synuclein fibrils have not been extensively published. However, computational studies have provided valuable energetic insights into the stability of the complex.

| Parameter | Value | Method | Reference |

| Computed Binding Energy (ΔG bind) | -18.4 ± 4.1 kcal·mol⁻¹ | Computational Docking | --INVALID-LINK--[4] |

| Primary Contribution to Binding | ~80% van der Waals interactions | Computational Docking | --INVALID-LINK--[4] |

Table 1: Computed Energetics of this compound Binding to Alpha-Synuclein Fibrils. This table summarizes the calculated binding energy for the most stable predicted binding pose of this compound within a cavity of an alpha-synuclein fibril.

The Binding Site: A Cavity within the Fibril Core

Computational docking studies have been pivotal in identifying the putative binding site of this compound on alpha-synuclein fibrils. The most stable predicted binding pose places this compound within a cavity of the fibril structure.[1][4] This mode of interaction is consistent with the compound's ability to disrupt the fibrillar assembly. While the specific amino acid residues lining this cavity have not been explicitly detailed in the primary literature, the computational model suggests a snug fit, stabilized primarily by van der Waals forces.[4]

It is important to note that Nuclear Magnetic Resonance (NMR) spectroscopy has indicated that this compound does not interact with monomeric alpha-synuclein, suggesting a specific affinity for the aggregated, fibrillar form of the protein.[1]

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the characterization of this compound's effect on alpha-synuclein aggregation.

Thioflavin T (ThT) Aggregation Assay

This assay is a cornerstone for monitoring the kinetics of amyloid fibril formation in the presence and absence of inhibitors.

Objective: To quantify the extent of alpha-synuclein fibrillization over time.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

Protocol:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water. Filter through a 0.2 µm syringe filter. This solution should be prepared fresh.

-

Prepare the aggregation buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

Prepare a stock solution of recombinant alpha-synuclein monomer in the aggregation buffer. Determine the concentration accurately using a spectrophotometer.

-

-

Assay Setup:

-

In a 96-well, black, clear-bottom microplate, combine the following in each well:

-

Alpha-synuclein monomer to a final concentration of 70 µM.

-

ThT to a final concentration of 10 µM.

-

This compound at various concentrations (e.g., 0-100 µM) or a vehicle control.

-

Aggregation buffer to the final volume.

-

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with continuous shaking in a plate reader.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each condition.

-

The resulting sigmoidal curves can be analyzed to determine parameters such as the lag time, elongation rate, and final fluorescence intensity, which reflect the extent of fibril formation.

-

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of alpha-synuclein aggregates.

Objective: To qualitatively assess the effect of this compound on the structure and abundance of alpha-synuclein fibrils.

Protocol:

-

Sample Preparation:

-

Incubate alpha-synuclein monomer (e.g., 70 µM) in aggregation buffer at 37°C with shaking, both in the presence and absence of this compound, for a time sufficient to allow fibril formation (determined from ThT assays).

-

-

Grid Preparation:

-

Place a 5-10 µL drop of the sample onto a carbon-coated copper grid for 1-2 minutes.

-

Wick away the excess sample using filter paper.

-

-

Negative Staining:

-

Wash the grid by briefly floating it on a drop of distilled water.

-

Stain the grid by placing it on a drop of 2% (w/v) uranyl acetate for 30-60 seconds.

-

Remove excess stain with filter paper.

-

-

Imaging:

-

Allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope at an appropriate magnification.

-

-

Analysis:

-

Examine the micrographs for the presence, morphology (e.g., length, thickness), and density of fibrils in the different treatment conditions.

-

Computational Docking (Conceptual Workflow)

While the specific parameters used for this compound are not fully detailed, a general workflow for such an analysis is as follows.

Objective: To predict the binding pose and estimate the binding energy of a small molecule to a protein target.

Protocol:

-

Preparation of the Receptor:

-

Obtain a high-resolution structure of the alpha-synuclein fibril. This is typically derived from solid-state NMR or cryo-electron microscopy data (e.g., PDB ID: 2N0A).

-

Prepare the fibril structure for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

-

Preparation of the Ligand:

-

Generate a 3D structure of this compound.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Define the search space on the fibril structure. This can be a "blind docking" approach where the entire fibril surface is searched, or a targeted docking if a putative binding site is known.

-

Utilize a docking algorithm (e.g., AutoDock, GOLD) to systematically explore different conformations and orientations of this compound within the defined search space.

-

The algorithm will score the different poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Cluster the resulting poses to identify the most favorable and frequently occurring binding modes.

-

Analyze the interactions (e.g., hydrogen bonds, van der Waals contacts) between this compound and the fibril in the top-ranked poses.

-

Calculate the binding energy for the most stable pose.

-

Visualizations

To aid in the conceptual understanding of the processes described, the following diagrams are provided.

References

SynuClean-D: A Technical Guide to the Inhibition of Early-Stage Alpha-Synuclein Aggregation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SynuClean-D, a small molecule inhibitor of alpha-synuclein (α-Syn) aggregation, a key pathological hallmark of Parkinson's disease (PD) and other synucleinopathies.[1][2] The accumulation of misfolded α-Syn into toxic oligomers and amyloid fibrils, known as Lewy bodies, is central to the neurodegenerative process in these diseases.[1][2][3] this compound has emerged as a promising therapeutic candidate due to its demonstrated ability to not only prevent the formation of new α-Syn aggregates but also to disrupt pre-existing fibrils.[2][4][5]

Core Mechanism of Action

This compound, with the chemical name (5-nitro-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile), is a potent inhibitor of α-Syn aggregation.[1] Its mechanism of action is multifaceted, targeting multiple stages of the aggregation cascade. The compound has been shown to be effective against the aggregation of wild-type α-Syn as well as the A30P and H50Q familial variants associated with Parkinson's disease.[2][6] Computational analysis suggests that this compound can bind to cavities within mature α-Syn fibrils, contributing to its strong fibril disaggregation activity.[2][5]

A key aspect of this compound's activity is its ability to inhibit the seeded polymerization of various α-Syn strains.[1] This is crucial as the prion-like propagation of misfolded α-Syn is thought to contribute to the progression of pathology in the brain.[3] Furthermore, this compound has demonstrated the capacity to reduce the intracellular accumulation of phosphorylated α-Syn inclusions, a common pathological modification.[1] In animal models of PD, such as Caenorhabditis elegans, treatment with this compound has been shown to significantly reduce the toxicity exerted by α-Syn and protect dopaminergic neurons from degeneration.[2][4][7]

Quantitative Data on Inhibition

The inhibitory effects of this compound on α-Syn aggregation have been quantified using various biophysical techniques. The following tables summarize the key findings from in vitro studies.

Table 1: Inhibition of Spontaneous α-Synuclein Aggregation

| α-Synuclein Strain/Variant | Assay | Endpoint | Inhibition (%) | Reference |

| Strain A (pH 5.0) | Thioflavin T (ThT) Fluorescence | 48h | 32 | [1] |

| Strain A (pH 5.0) | Light Scattering (340 nm) | 48h | 45 | [1] |

| Strain B (pH 7.5, no salt) | Thioflavin T (ThT) Fluorescence | 48h | 73 | [1] |

| Strain B (pH 7.5, no salt) | Light Scattering (340 nm) | 48h | 44 | [1] |

| Strain C (pH 7.5, with salt) | Thioflavin T (ThT) Fluorescence | 48h | 72 | [1] |

| Strain C (pH 7.5, with salt) | Light Scattering (340 nm) | 48h | 45 | [1] |

| Wild-Type | Light Scattering (300 nm) | 48h | 48 | [8] |

| Wild-Type | Light Scattering (340 nm) | 48h | 58 | [8] |

| Wild-Type (10 µM SC-D) | Thioflavin T (ThT) Fluorescence | 48h | 34 | [6][8] |

| H50Q Mutant | Thioflavin T (ThT) Fluorescence | 48h | 45 | [6][8] |

| A30P Mutant | Thioflavin T (ThT) Fluorescence | 48h | 73 | [6][8] |

Table 2: Inhibition of Seeded α-Synuclein Aggregation

| α-Synuclein Strain | Assay | Endpoint | Inhibition (%) | Reference |

| Strain A (pH 5.0) | Thioflavin T (ThT) Fluorescence | 48h | 66 | [1] |

| Strain A (pH 5.0) | Light Scattering (340 nm) | 48h | 45 | [1] |

| Strain C (pH 7.5, with salt) | Light Scattering (340 nm) | 48h | 63 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound.

Thioflavin T (ThT) Aggregation Assay

This assay is a standard method for monitoring the formation of amyloid fibrils in vitro.[9][10] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[10][11]

Materials:

-

Recombinant α-synuclein monomer

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O)[11]

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a fresh working solution of ThT in the assay buffer to a final concentration of 10-25 µM.[9][11]

-

Thaw α-synuclein monomers to room temperature immediately before use.[11]

-

In a 96-well plate, combine the α-synuclein monomer (at a final concentration typically between 50-100 µM), ThT solution, and either this compound (at various concentrations) or a vehicle control (e.g., DMSO).[10]

-

Seal the plate to prevent evaporation.[11]

-

Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).[11]

-

Measure the ThT fluorescence at regular intervals using a plate reader with an excitation wavelength of approximately 450 nm and an emission wavelength of around 485 nm.[11]

Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the morphology of α-synuclein aggregates and to assess the effect of this compound on fibril formation.[12][13]

Materials:

-

Samples from the ThT aggregation assay (with and without this compound)

-

Copper grids with a carbon-coated formvar film

-

Negative stain solution (e.g., 2% uranyl acetate)

-

Transmission electron microscope

Procedure:

-

Apply a small aliquot (e.g., 5-10 µL) of the α-synuclein aggregation mixture onto a copper grid.

-

Allow the sample to adsorb for a few minutes.

-

Wash the grid with distilled water to remove any unbound protein.

-

Apply the negative stain solution to the grid for a brief period (e.g., 1-2 minutes).

-

Remove the excess stain with filter paper and allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope to observe the presence, morphology, and density of α-synuclein fibrils.[14]

Cell Viability and Neuroprotection Assays

These assays are essential to determine if this compound can protect neuronal cells from the toxicity induced by α-synuclein aggregation.

Model System:

-

Human neuroglioma or dopaminergic cell lines (e.g., LUHMES cells) or primary neurons.[2][15]

-

Induction of α-synuclein pathology can be achieved by overexpressing α-synuclein or by treating cells with neurotoxins like MPP⁺ that mimic aspects of Parkinson's disease pathology.[15][16]

Procedure (General Outline):

-

Culture the chosen neuronal cell line in appropriate multi-well plates.[15]

-

Induce α-synuclein aggregation or toxicity.

-

Treat the cells with varying concentrations of this compound or a vehicle control.

-

After an incubation period (e.g., 24-72 hours), assess cell viability and apoptosis.

-

Cell Viability: Can be measured using assays that quantify intracellular ATP levels (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT assay).[15][16]

-

Apoptosis: Can be assessed by measuring the activity of caspases 3 and 7 (e.g., Caspase-Glo 3/7 assay).[15][16]

Visualizations

Experimental Workflow for Efficacy Testing

Caption: Workflow for evaluating this compound's inhibitory effects.

Proposed Mechanism of this compound Action

Caption: this compound's dual action on α-synuclein aggregation.

Conclusion

This compound has demonstrated significant potential as a disease-modifying agent for Parkinson's disease and related synucleinopathies. Its ability to inhibit the early stages of α-synuclein aggregation, disrupt mature fibrils, and protect against neurodegeneration in preclinical models makes it a compelling candidate for further therapeutic development.[2][4] The comprehensive data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat these devastating neurodegenerative disorders.

References

- 1. The small aromatic compound this compound inhibits the aggregation and seeded polymerization of multiple α-synuclein strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parkinson's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]

- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 5. [PDF] Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons | Semantic Scholar [semanticscholar.org]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 12. Electron Microscopic Analysis of α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cell-based assays for Parkinson's disease using differentiated human LUHMES cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of In Vitro Parkinson's Disease Model Mediated by MPP+ and α‐Synuclein Using Wharton's Jelly Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

SynuClean-D: A Technical Guide to its Role in Preventing Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases characterized by the misfolding and aggregation of α-synuclein, such as Parkinson's disease, represent a significant and growing global health challenge. The accumulation of toxic α-synuclein oligomers and fibrils leads to synaptic dysfunction, neuroinflammation, and ultimately, neuronal death. This document provides a comprehensive technical overview of SynuClean-D, a small molecule inhibitor of α-synuclein aggregation. We will delve into its mechanism of action, present quantitative data on its efficacy, detail key experimental protocols for its evaluation, and visualize the molecular pathways and experimental workflows involved. This guide is intended to serve as a resource for researchers and drug development professionals working to advance therapeutic strategies for synucleinopathies.

Introduction to this compound

This compound is a small aromatic molecule identified through high-throughput screening as a potent inhibitor of α-synuclein aggregation.[1][2] Its primary mechanism of action involves directly interfering with the nucleation and elongation phases of α-synuclein fibrillization.[3] Furthermore, this compound has demonstrated the ability to disaggregate pre-formed amyloid fibrils, a crucial characteristic for therapeutic intervention in patients with established pathology.[2][4] By preventing the formation of toxic α-synuclein species, this compound mitigates their downstream pathological effects, including neuronal toxicity and the degeneration of dopaminergic neurons.[1][4]

Quantitative Efficacy Data

The efficacy of this compound in inhibiting α-synuclein aggregation and protecting against its neurotoxic effects has been quantified in several key studies. The following tables summarize the significant findings.

| Parameter | Condition | Result | Reference |

| Th-T Fluorescence Reduction | α-Synuclein Strain B | 73% reduction | [5] |

| α-Synuclein Strain C | 72% reduction | [5] | |

| Wild-Type α-Synuclein | 53% reduction | [3] | |

| H50Q α-Synuclein Variant | 45% reduction | [3] | |

| A30P α-Synuclein Variant | 73% reduction | [3] | |

| Dose-dependent (10 µM) | 34% reduction | [3] | |

| Light Scattering Reduction | α-Synuclein Strain B | 44% reduction at 340 nm | [5] |

| α-Synuclein Strain C | 45% reduction at 340 nm | [5] | |

| Wild-Type α-Synuclein | 48% reduction at 300 nm | [3] | |

| Wild-Type α-Synuclein | 58% reduction at 340 nm | [3] | |

| Dopaminergic Neuron Survival | C. elegans model | 44% of treated animals retained all dopaminergic neurons vs. 14% of untreated | [1] |

Table 1: In Vitro Inhibition of α-Synuclein Aggregation by this compound

| Model System | Parameter | Result | Reference |

| Human Neuroglioma (H4) Cells | α-Synuclein Inclusions | Significant decrease in the number of inclusions | [2] |

| C. elegans (muscle expression) | α-Synuclein Aggregates | Significant reduction in visible aggregates, with some worms showing near-complete loss | [1] |

| C. elegans (muscle expression) | Motility | Concomitant recovery of motility | [4] |

| C. elegans (dopaminergic neuron expression) | Dopaminergic Neuron Degeneration | Rescue of dopaminergic neurons from α-synuclein-induced degeneration | [4] |

Table 2: Neuroprotective Effects of this compound in Cellular and Animal Models

Signaling Pathways in α-Synuclein-Mediated Neurodegeneration

This compound's primary therapeutic action is to prevent the formation of the toxic α-synuclein species that initiate a cascade of detrimental signaling events. The diagram below illustrates the pathological pathway that this compound aims to disrupt.

Caption: Pathological cascade of α-synuclein and the intervention points of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to evaluate the efficacy of this compound.

Thioflavin-T (ThT) Aggregation Assay

This assay is used to monitor the kinetics of α-synuclein fibril formation in vitro.

Caption: Workflow for the Thioflavin-T (ThT) aggregation assay.

Methodology:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of Thioflavin T (ThT) in dH₂O. This solution should be prepared fresh and filtered through a 0.2 µm syringe filter.

-

Dilute the ThT stock solution in Phosphate Buffered Saline (PBS), pH 7.4, to a final working concentration of 25 µM.

-

Thaw aliquots of recombinant human α-synuclein monomer and pre-formed fibrils (for seeding) to room temperature immediately before use.

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

-

Assay Plate Setup:

-

In a 96-well black, clear-bottom plate, add α-synuclein monomer to each well to a final concentration of 70-100 µM.

-

Add this compound to the treatment wells at the desired final concentrations. Add an equivalent volume of the vehicle (e.g., DMSO) to the control wells.

-

For seeded aggregation assays, add a small percentage (e.g., 1-5%) of pre-formed α-synuclein fibrils to the wells.

-

Add the 25 µM ThT solution to all wells.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a fluorescence microplate reader at 37°C with continuous shaking (e.g., 600 rpm).

-

Measure the ThT fluorescence at an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm. Readings should be taken at regular intervals (e.g., every 15-30 minutes) for up to 48-72 hours.

-

Immunocytochemistry for Phosphorylated α-Synuclein

This method is used to visualize the intracellular accumulation of pathological, phosphorylated α-synuclein (pS129) in a cellular model.

Caption: Experimental workflow for immunocytochemistry of phosphorylated α-synuclein.

Methodology:

-

Cell Culture and Treatment:

-

Plate human neuroglioma (H4) cells on glass coverslips in 24-well plates.

-

Transfect the cells with a plasmid encoding for human α-synuclein. Co-transfection with synphilin-1 can enhance the formation of Lewy body-like inclusions.

-

Treat the cells with various concentrations of this compound or the vehicle control for 24-48 hours.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1.5% bovine serum albumin in PBS) for 1 hour.

-

-

Immunostaining:

-

Incubate the cells with a primary antibody specific for α-synuclein phosphorylated at serine 129 (pS129) overnight at 4°C.

-

Wash the cells extensively with PBS.

-

Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Wash the cells with PBS.

-

-

Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Acquire images using a fluorescence microscope. The number and intensity of pS129-positive inclusions can be quantified using image analysis software.

-

C. elegans Motility (Thrashing) Assay

This in vivo assay assesses the protective effect of this compound on the motor deficits caused by α-synuclein aggregation in a C. elegans model.

Methodology:

-

C. elegans Maintenance and Treatment:

-

Use a transgenic C. elegans strain that expresses human α-synuclein in the body wall muscles (e.g., NL5901).

-

Synchronize the worms to obtain a population of the same developmental stage (e.g., L4 larvae).

-

Transfer the synchronized worms to plates containing E. coli OP50 (standard food source) and the desired concentration of this compound or the vehicle control.

-

-

Thrashing Assay:

-

After the desired treatment period (e.g., 48-72 hours), pick individual adult worms and place them in a drop of M9 buffer on a glass slide.

-

Allow the worms to acclimate for a short period (e.g., 1 minute).

-

Count the number of body bends (thrashes) per minute. A thrash is defined as a complete change in the direction of bending at the mid-body.

-

Perform this for a sufficient number of worms per condition (e.g., 20-30).

-

-

Data Analysis:

-

Calculate the average thrashing rate for each condition.

-

Compare the thrashing rates of this compound-treated worms to the vehicle-treated control group using appropriate statistical tests.

-

Conclusion

This compound represents a promising therapeutic candidate for the treatment of synucleinopathies. Its dual ability to inhibit the formation of new α-synuclein aggregates and to disaggregate existing fibrils addresses key aspects of the pathology of diseases like Parkinson's. The quantitative data from in vitro and in vivo studies provide a strong foundation for its further development. The experimental protocols detailed in this guide offer a standardized framework for the continued investigation of this compound and other potential therapeutic agents targeting α-synuclein. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy and safety in more advanced preclinical models.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Alpha-Synuclein Aggregation Pathway in Parkinson's Disease: Current Status and Novel Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Biophysical Interaction of SynuClean-D with Alpha-Synuclein: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biophysical interactions between SynuClean-D, a promising small molecule inhibitor, and alpha-synuclein, the protein centrally implicated in Parkinson's disease and other synucleinopathies. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and cellular processes.

Executive Summary

Alpha-synuclein aggregation is a key pathological hallmark of Parkinson's disease. This compound has emerged as a potent inhibitor of this process, demonstrating the ability to not only prevent the formation of toxic alpha-synuclein fibrils but also to disaggregate pre-formed fibrils.[1][2][3][4][5][6][7] This guide summarizes the current understanding of the biophysical mechanisms underpinning the therapeutic potential of this compound, supported by quantitative data from various in vitro and cellular assays. Detailed experimental protocols are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visually represented to enhance comprehension of the complex interactions involved.

Quantitative Data Summary

The efficacy of this compound in modulating alpha-synuclein aggregation has been quantified through various biophysical techniques. The following tables summarize the key findings from Thioflavin T (ThT) fluorescence assays and light scattering measurements, which respectively monitor the formation of amyloid fibrils and the overall aggregation of alpha-synuclein.

Table 1: Inhibition of Alpha-Synuclein Aggregation by this compound

| Alpha-Synuclein Variant/Strain | Assay Condition | This compound Concentration | Inhibition of ThT Fluorescence (%) | Reduction in Light Scattering (%) | Reference(s) |

| Wild-Type | Spontaneous Aggregation | 10 µM (1:7 ratio) | 34 | - | [3] |

| Wild-Type | Spontaneous Aggregation | 100 µM | 53 | 48 (at 300 nm), 58 (at 340 nm) | [3] |

| A30P Mutant | Spontaneous Aggregation | Not Specified | 73 | - | [3] |

| H50Q Mutant | Spontaneous Aggregation | Not Specified | 45 | - | [3] |

| Strain A (pH 5.0) | Spontaneous Aggregation | Not Specified | 32 | 45 (at 340 nm) | [1] |

| Strain B (pH 7.5) | Spontaneous Aggregation | Not Specified | 73 | 44 (at 340 nm) | [1] |

| Strain C (pH 7.5, 150 mM NaCl) | Spontaneous Aggregation | Not Specified | 72 | 45 (at 340 nm) | [1] |

| Strain A (pH 5.0) | Seeded Polymerization | Not Specified | 66 | 45 (at 340 nm) | [1] |

| Strain B (pH 7.5) | Seeded Polymerization | Not Specified | 40 | 38 (at 340 nm) | [1] |

| Strain C (pH 7.5, 150 mM NaCl) | Seeded Polymerization | Not Specified | 86 | 63 (at 340 nm) | [1] |

Table 2: Disaggregation of Pre-formed Alpha-Synuclein Fibrils by this compound

| Alpha-Synuclein Strain | Incubation Time with this compound | Reduction in ThT Fluorescence (%) | Reduction in Light Scattering (%) | Reference(s) |

| Strain A (pH 5.0) | 24 hours | 71 | 53 (at 340 nm) | [1] |

| Strain B (pH 7.5) | 24 hours | 27 | 30-40 (at 340 nm) | [1] |

| Strain C (pH 7.5, 150 mM NaCl) | 24 hours | 57 | 30-40 (at 340 nm) | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

Preparation of Alpha-Synuclein Monomers and Fibrils

Objective: To produce monomeric alpha-synuclein for aggregation assays and to generate pre-formed fibrils (PFFs) to be used as seeds or for disaggregation studies.

Protocol:

-

Expression and Purification of Monomeric Alpha-Synuclein: Recombinant human alpha-synuclein is expressed in E. coli BL21(DE3) cells. The protein is purified from the cell lysate using a combination of ammonium sulfate precipitation, ion-exchange chromatography, and size-exclusion chromatography to ensure high purity and a monomeric state.[8]

-

Preparation of Pre-Formed Fibrils (PFFs):

-

Lyophilized alpha-synuclein is dissolved in phosphate-buffered saline (PBS) to a final concentration of 5-7 mg/mL.

-

The solution is incubated at 37°C with continuous shaking (e.g., 1000 rpm in an orbital shaker) for 5-7 days to induce fibril formation.[9]

-

The formation of fibrils is confirmed by a significant increase in Thioflavin T fluorescence and visualized by Transmission Electron Microscopy (TEM).[9]

-

For seeding experiments, PFFs are typically sonicated to create smaller fibril fragments.[1]

-

Thioflavin T (ThT) Fluorescence Assay

Objective: To monitor the kinetics of alpha-synuclein fibril formation in real-time.

Protocol:

-

A reaction mixture is prepared containing alpha-synuclein monomer (typically 70 µM), Thioflavin T (typically 10-20 µM), and the test compound (e.g., this compound) or vehicle control in a suitable buffer (e.g., PBS).[9][10]

-

The reaction is carried out in a 96-well black plate with a clear bottom. To enhance aggregation kinetics, a small Teflon bead can be added to each well.[9]

-

The plate is incubated at 37°C with continuous orbital shaking.

-

ThT fluorescence is measured at regular intervals using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[9][10]

-

The increase in fluorescence intensity over time reflects the formation of amyloid-like fibrils.

Light Scattering Assay

Objective: To measure the overall aggregation of alpha-synuclein, including both fibrillar and non-fibrillar aggregates.

Protocol:

-

Aggregation reactions are set up as described for the ThT assay.

-

Light scattering is measured at the beginning and end of the incubation period using a spectrophotometer or a plate reader capable of measuring absorbance/scattering at a wavelength where the protein does not absorb (e.g., 340 nm or 600 nm).[1]

-

An increase in light scattering indicates the formation of larger protein aggregates.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of alpha-synuclein aggregates.

Protocol:

-

A small aliquot (e.g., 5 µL) of the aggregation reaction mixture is applied to a carbon-coated copper grid.

-

After a brief incubation (e.g., 1-2 minutes), excess sample is wicked away with filter paper.

-

The grid is negatively stained with a solution of uranyl acetate (e.g., 2% w/v) for 1-2 minutes.

-

Excess stain is removed, and the grid is allowed to air dry completely.

-

The grid is then imaged using a transmission electron microscope to visualize the morphology of the protein aggregates.[1]

Protein Misfolding Cyclic Amplification (PMCA)

Objective: To assess the ability of a compound to inhibit the seeded aggregation of alpha-synuclein.

Protocol:

-

A reaction mixture is prepared containing monomeric alpha-synuclein as a substrate, a small amount of pre-formed alpha-synuclein fibrils as seeds, and the test compound (e.g., this compound) or vehicle control.[11]

-

The mixture is subjected to cycles of incubation (to allow fibril elongation) and sonication (to break down fibrils and generate more seeds).[11]

-

The amplification of alpha-synuclein aggregates is monitored by Thioflavin T fluorescence or by analyzing the proteinase K resistant core of the aggregates via Western blotting.[3]

Immunocytochemistry for Intracellular Alpha-Synuclein Aggregates

Objective: To visualize and quantify the formation of alpha-synuclein inclusions within cells.

Protocol:

-

Cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) are cultured on coverslips and treated with agents to induce alpha-synuclein aggregation (e.g., pre-formed fibrils) in the presence or absence of this compound.

-

After the treatment period, cells are fixed with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Cells are then permeabilized with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes to allow antibody access to intracellular antigens.

-

Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.[12]

-

Cells are incubated with a primary antibody specific for alpha-synuclein (e.g., anti-alpha-synuclein or anti-phospho-S129 alpha-synuclein) overnight at 4°C.[1]

-

After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

The cell nuclei can be counterstained with a DNA-binding dye like DAPI.

-

The coverslips are mounted on microscope slides, and the intracellular alpha-synuclein aggregates are visualized using fluorescence microscopy.[1]

Dopaminergic Neuron Viability Assay

Objective: To assess the neuroprotective effect of this compound against alpha-synuclein-induced toxicity.

Protocol:

-

Primary dopaminergic neurons or a dopaminergic cell line (e.g., LUHMES cells) are cultured.

-

Cells are exposed to toxic species of alpha-synuclein (e.g., oligomers or fibrils) with or without co-treatment with this compound.

-

Cell viability can be assessed using various methods:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.

-

Live/Dead Staining: Utilizes fluorescent dyes (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) to differentiate between viable and non-viable cells.

-

Immunostaining for Tyrosine Hydroxylase (TH): TH is a marker for dopaminergic neurons. The number of TH-positive neurons can be counted to assess cell survival.[13]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by alpha-synuclein and the experimental workflows described in this guide.

Signaling Pathways

// Nodes alpha_syn_agg [label="α-Synuclein\nAggregation\n(Oligomers, Fibrils)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mito_dys [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05"]; ros [label="Increased ROS\nProduction", fillcolor="#FBBC05"]; atp_dep [label="ATP Depletion", fillcolor="#FBBC05"]; er_stress [label="ER Stress", fillcolor="#FBBC05"]; up_imp [label="Ubiquitin-Proteasome\nSystem Impairment", fillcolor="#FBBC05"]; autophagy_imp [label="Autophagy\nImpairment", fillcolor="#FBBC05"]; apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; neuron_death [label="Dopaminergic\nNeuron Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; synuclean_d [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges alpha_syn_agg -> mito_dys [color="#202124"]; alpha_syn_agg -> er_stress [color="#202124"]; alpha_syn_agg -> up_imp [color="#202124"]; alpha_syn_agg -> autophagy_imp [color="#202124"]; mito_dys -> ros [color="#202124"]; mito_dys -> atp_dep [color="#202124"]; ros -> apoptosis [color="#202124"]; atp_dep -> neuron_death [color="#202124"]; er_stress -> apoptosis [color="#202124"]; up_imp -> alpha_syn_agg [color="#202124"]; autophagy_imp -> alpha_syn_agg [color="#202124"]; apoptosis -> neuron_death [color="#202124"]; synuclean_d -> alpha_syn_agg [label="Inhibits &\nDisaggregates", color="#34A853", fontcolor="#202124", arrowhead=tee]; synuclean_d -> neuron_death [label="Prevents", color="#34A853", fontcolor="#202124", style=dashed, arrowhead=tee]; } . Caption: Pathological pathways induced by alpha-synuclein aggregation and the inhibitory role of this compound.

// Nodes start [label="Start: Purified\nα-Synuclein Monomer", shape=ellipse, fillcolor="#F1F3F4"]; incubation [label="Incubation at 37°C\nwith shaking", fillcolor="#FFFFFF"]; synuclean_d_add [label="Addition of\nthis compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; control [label="Vehicle Control", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; tht_assay [label="ThT Fluorescence\nAssay", fillcolor="#FFFFFF"]; ls_assay [label="Light Scattering\nAssay", fillcolor="#FFFFFF"]; tem [label="TEM Imaging", fillcolor="#FFFFFF"]; results [label="Results:\nInhibition of\nAggregation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> incubation [color="#202124"]; incubation -> synuclean_d_add [color="#202124"]; incubation -> control [color="#202124"]; synuclean_d_add -> tht_assay [color="#202124"]; control -> tht_assay [color="#202124"]; synuclean_d_add -> ls_assay [color="#202124"]; control -> ls_assay [color="#202124"]; synuclean_d_add -> tem [color="#202124"]; control -> tem [color="#202124"]; tht_assay -> results [color="#202124"]; ls_assay -> results [color="#202124"]; tem -> results [color="#202124"]; } . Caption: Workflow for assessing the inhibitory effect of this compound on alpha-synuclein aggregation.

// Nodes start [label="Start: Pre-formed\nα-Synuclein Fibrils", shape=ellipse, fillcolor="#F1F3F4"]; incubation [label="Incubation with\nthis compound or Vehicle", fillcolor="#FFFFFF"]; tht_assay [label="ThT Fluorescence\nAssay", fillcolor="#FFFFFF"]; ls_assay [label="Light Scattering\nAssay", fillcolor="#FFFFFF"]; tem [label="TEM Imaging", fillcolor="#FFFFFF"]; results [label="Results:\nDisaggregation of Fibrils", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> incubation [color="#202124"]; incubation -> tht_assay [color="#202124"]; incubation -> ls_assay [color="#202124"]; incubation -> tem [color="#202124"]; tht_assay -> results [color="#202124"]; ls_assay -> results [color="#202124"]; tem -> results [color="#202124"]; } . Caption: Workflow for assessing the disaggregation of alpha-synuclein fibrils by this compound.

Conclusion

The data and protocols presented in this technical guide underscore the significant potential of this compound as a therapeutic agent for Parkinson's disease and other synucleinopathies. Its dual mechanism of inhibiting alpha-synuclein aggregation and disassembling existing fibrils addresses a central pathological process.[2][3][5] The detailed experimental procedures and workflow diagrams provided herein are intended to serve as a valuable resource for the scientific community, facilitating further research into the promising biophysical and cellular effects of this compound and accelerating the development of novel treatments for these devastating neurodegenerative disorders.

References

- 1. The small aromatic compound this compound inhibits the aggregation and seeded polymerization of multiple α-synuclein strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. researchgate.net [researchgate.net]

- 4. Alpha-Synuclein Pathophysiology in Neurodegenerative Disorders: A Review Focusing on Molecular Mechanisms and Treatment Advances in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The small aromatic compound this compound inhibits the aggregation and seeded polymerization of multiple α-synuclein strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Oxidative Stress Effect of Dopamine on α-Synuclein: Electroanalysis of Solvent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. health.uconn.edu [health.uconn.edu]

- 13. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: SynuClean-D Protocol for Thioflavin T (ThT) Aggregation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-synuclein (α-Syn) is an intrinsically disordered protein whose aggregation into amyloid fibrils is a central pathological hallmark of Parkinson's disease and other synucleinopathies.[1][2][3] The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the kinetics of α-Syn fibrillization in vitro.[4] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures of amyloid fibrils.[5][6] This application note provides a detailed protocol for utilizing the ThT assay to evaluate the inhibitory effect of SynuClean-D, a small molecule inhibitor of α-Syn aggregation.[2][7][8] this compound has been shown to reduce the formation of α-Syn aggregates, disassemble pre-formed fibrils, and prevent fibril propagation.[1][2][8]

Principle of the Assay

The ThT assay relies on the specific interaction between ThT and amyloid fibrils. In its free state, ThT has a low quantum yield. However, upon binding to the cross-β-sheet structures characteristic of amyloid fibrils, its fluorescence emission increases significantly.[5][9] This change in fluorescence intensity is directly proportional to the amount of aggregated α-Syn, allowing for real-time monitoring of the fibrillation process.[10] The assay can be used to characterize the kinetics of α-Syn aggregation, including the lag phase (nucleation), elongation phase (growth), and stationary phase (equilibrium). Inhibitors of aggregation, such as this compound, will alter these kinetics, typically by prolonging the lag phase and reducing the maximum fluorescence signal.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for performing the this compound ThT aggregation assay.

Table 1: Reagent Concentrations

| Reagent | Stock Concentration | Working Concentration |

| α-Synuclein (monomer) | 200 µM | 70 µM |

| Thioflavin T (ThT) | 1 mM | 40 µM |

| This compound (SC-D) | 10 mM in DMSO | 10 - 100 µM |

| Phosphate Buffered Saline (PBS) | 10X | 1X, pH 7.4 |

| Sodium Azide (NaN3) | 10% | 0.05% |

| Dimethyl Sulfoxide (DMSO) | - | 2.5% (final) |

Table 2: Experimental Parameters

| Parameter | Value |

| Plate Type | 96-well, black, clear bottom |

| Volume per well | 150 µL |

| Incubation Temperature | 37°C |

| Shaking Speed | 600 rpm (orbital) |

| Reading Interval | 15-60 minutes |

| Total Assay Duration | 48 - 72 hours |

| Fluorescence Excitation | 450 nm |

| Fluorescence Emission | 485 nm |

Table 3: Expected Results with this compound

| This compound Concentration | Expected Inhibition of ThT Fluorescence |

| 10 µM | ~34% reduction |

| 100 µM | ~53-73% reduction[1][11] |

Experimental Protocols

Materials and Reagents

-

Recombinant human α-synuclein monomer

-

Thioflavin T (ThT)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Azide (NaN3)

-

96-well black, clear-bottom microplates

-

Teflon polyballs (1/8" diameter) (optional, for enhanced agitation)

-

Plate sealer

-

Fluorescence microplate reader with temperature control and shaking capabilities

Preparation of Reagents

-

α-Synuclein Monomer Stock Solution (200 µM): Prepare by dissolving lyophilized α-synuclein in 1X PBS. It is recommended to filter the solution through a 0.22 µm syringe filter to remove any pre-existing aggregates. Aliquot and store at -80°C. Thaw on ice immediately before use.[12]

-

Thioflavin T Stock Solution (1 mM): Prepare fresh by dissolving ThT powder in dH2O. Filter through a 0.2 µm syringe filter before use.[5][13]

-

This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO.

-

Assay Buffer: Prepare 1X PBS containing 0.05% Sodium Azide.

Experimental Procedure

-

Prepare the Master Mix: On ice, prepare a master mix for each experimental condition (e.g., control, different concentrations of this compound). For a single well (150 µL total volume), the components are added in the following order:

-

Assay Buffer

-

ThT (to a final concentration of 40 µM)

-

This compound or DMSO (vehicle control, to a final concentration of 2.5%)

-

α-Synuclein monomer (to a final concentration of 70 µM)

Note: It is crucial to add the α-synuclein monomer last to initiate the aggregation reaction simultaneously in all wells.

-

-

Plate Loading:

-

If using, add one Teflon polyball to each well.

-

Pipette 150 µL of each master mix into at least three replicate wells of the 96-well plate.

-

Include a negative control containing all components except α-synuclein to determine the background fluorescence.

-

-

Incubation and Measurement:

-

Seal the plate securely with a plate sealer to prevent evaporation.[5]

-

Place the plate in a fluorescence microplate reader pre-heated to 37°C.[5][12]

-

Set the reader to take fluorescence measurements at an excitation wavelength of 450 nm and an emission wavelength of 485 nm.[5][6][13]

-

Program the reader to shake the plate at 600 rpm (orbital) and take readings at regular intervals (e.g., every 30 minutes) for 48 to 72 hours.[5][6]

-

-

Data Analysis:

-

Subtract the average fluorescence of the negative control wells from all experimental wells.

-

Plot the average fluorescence intensity against time for each condition.

-

Analyze the resulting sigmoidal curves to determine the lag time, maximum fluorescence intensity, and aggregation rate.

-

Compare the curves from this compound-treated samples to the vehicle control to assess the inhibitory effect.

-

Visualizations

Caption: Experimental workflow for the ThT aggregation assay with this compound.

Caption: Mechanism of this compound action and ThT fluorescence.

References

- 1. The small aromatic compound this compound inhibits the aggregation and seeded polymerization of multiple α-synuclein strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition of α-Synuclein Aggregation and Mature Fibril Disassembling With a Minimalistic Compound, ZPDm [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 6. news-medical.net [news-medical.net]

- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. tandfonline.com [tandfonline.com]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]

- 13. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

Application Notes: The Use of SynuClean-D in Protein Misfolding Cyclic Amplification (PMCA)

Audience: Researchers, scientists, and drug development professionals.

Introduction Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the misfolding and aggregation of the alpha-synuclein (α-Syn) protein into amyloid fibrils, which form the primary component of Lewy bodies.[1][2] The Protein Misfolding Cyclic Amplification (PMCA) technique is a powerful in vitro method used to model and accelerate the formation of these α-Syn aggregates.[3][4][5] PMCA mimics the prion-like seeding and propagation of misfolded proteins by subjecting a mixture of monomeric α-Syn and pre-existing fibril "seeds" to cycles of incubation and sonication.[5][6][7] This process allows for the rapid and sensitive detection of α-Syn seeding activity, making it an invaluable tool for diagnostics and for screening potential therapeutic agents.[4][8]

SynuClean-D is a novel small molecule inhibitor identified through high-throughput screening that has demonstrated significant potential in combating α-Syn pathology.[2] It effectively inhibits the formation of new α-Syn aggregates, disrupts mature amyloid fibrils, and prevents the degeneration of dopaminergic neurons in animal models of Parkinson's disease.[2][9][10] These application notes provide a detailed overview and protocols for utilizing this compound within the PMCA framework to study its inhibitory and disaggregation properties.

Mechanism of Action of this compound

This compound exhibits a multi-faceted approach to counteracting α-Syn aggregation. Computational analysis suggests the molecule binds to cavities within mature α-Syn fibrils, contributing to its strong fibril-disrupting activity.[9][10] Its primary functions relevant to PMCA are:

-

Inhibition of Aggregation: this compound interferes with the elongation of amyloid fibrils, effectively reducing the conversion of soluble α-Syn monomers into aggregated forms.[1][2] This activity is observed in a dose-dependent manner.[6][11]

-

Prevention of Fibril Propagation: The molecule actively hinders the "seeding" process, where small fibril fragments catalyze the aggregation of surrounding monomers.[9] In the context of PMCA, this translates to a substantial decrease in the amplification of misfolded α-Syn.[6]

-

Disruption of Mature Fibrils: Uniquely, this compound can disassemble pre-formed, mature amyloid fibrils.[1][12] This disaggregation activity reduces the pool of toxic protein aggregates and the seeds available for further amplification.

The diagram below illustrates the standard PMCA cycle and the key intervention points for this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified across various experimental conditions. The tables below summarize its inhibitory and disaggregating effects on wild-type and familial variants of α-Syn.

Table 1: Inhibition of α-Synuclein Aggregation by this compound

| α-Synuclein Type | Assay | Molar Ratio (Compound:α-Syn) | Inhibition (%) | Reference |

|---|---|---|---|---|

| Wild-Type | Thioflavin-T (Th-T) | 1:7 (10 µM) | 34% | [6] |

| Wild-Type | Thioflavin-T (Th-T) | Not Specified | 53% | [6] |

| Wild-Type | Light Scattering | Not Specified | 58% | [6] |

| A30P Variant | Thioflavin-T (Th-T) | Not Specified | 73% | [6] |

| H50Q Variant | Thioflavin-T (Th-T) | Not Specified | 45% | [6] |

| Strain B (pH 7.5 + 150mM NaCl) | Thioflavin-T (Th-T) | Not Specified | 72% | [1] |

| Strain C (pH 7.5) | Thioflavin-T (Th-T) | Not Specified | 73% |[1] |

Table 2: Disruption of Pre-formed α-Synuclein Fibrils by this compound

| α-Synuclein Strain | Assay | Incubation Time with SC-D | Reduction in Signal (%) | Reference |

|---|---|---|---|---|

| Mature Wild-Type Fibrils | Thioflavin-T (Th-T) | 24 hours | 43% | [12] |

| Mature Wild-Type Fibrils | Light Scattering | 24 hours | 39% | [12] |

| Strain A (pH 5.5) | Thioflavin-T (Th-T) | 24 hours | 71% | [1] |

| Strain A (pH 5.5) | Light Scattering | 24 hours | 53% |[1] |

Experimental Protocols

The following protocols outline how to use PMCA to assess the efficacy of this compound as an inhibitor of α-Syn aggregation.

Protocol 1: Evaluating the Inhibition of α-Synuclein Seeding with this compound

This protocol is designed to test the ability of this compound to prevent the amplification of α-Syn seeds.

A. Materials and Reagents

-

Recombinant human α-synuclein monomer

-

Pre-formed α-synuclein fibrils (seeds)

-

This compound (SC-D)

-

Dimethyl sulfoxide (DMSO)

-

PMCA Conversion Buffer: 150 mM NaCl, 1% Triton X-100 in Phosphate-Buffered Saline (PBS) pH 7.4[7]

-

Thioflavin-T (Th-T) solution

-

Proteinase K (PK)

-

0.2-mL PCR tubes (siliconized)[7]

-

Sonicator with a microplate horn (e.g., Qsonica Q700)[13]

B. Preparation of Reagents

-

α-Syn Monomers: Prepare a stock solution of α-Syn monomer at a final concentration of 20 µM in the PMCA Conversion Buffer. Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any pre-existing aggregates.[13]

-

α-Syn Seeds: Sonicate pre-formed fibrils to fragment them into smaller, active seeds.

-

This compound Stock: Dissolve this compound in DMSO to create a concentrated stock solution. The final concentration of DMSO in the PMCA reaction should not exceed 1%.

C. PMCA Reaction Setup

-

Prepare three sets of reactions in 0.2-mL PCR tubes, with a final volume of 100 µL per tube.

-

Control Reaction: 20 µM α-Syn monomer + 1% (v/v) α-Syn seeds + 1% DMSO.

-

Inhibitor Reaction: 20 µM α-Syn monomer + 1% (v/v) α-Syn seeds + this compound (at desired final concentration, e.g., 20-100 µM) + 1% DMSO.

-

Negative Control: 20 µM α-Syn monomer + 1% DMSO (no seeds).

-

-

Place the tubes in the sonicator.

D. PMCA Cycling

-

Perform multiple cycles of sonication and incubation. A typical cycle consists of:

-

Run the reaction for a total of 48-96 cycles, taking aliquots at different time points (e.g., after 24, 48, 72, and 96 cycles) for analysis.[7]

E. Analysis of PMCA Products

-

Thioflavin-T (Th-T) Assay:

-

Proteinase K (PK) Resistance Assay:

-

Incubate an aliquot of the PMCA product with Proteinase K (e.g., 2.5 µg/mL) for 30 minutes at 37°C.[7]

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analyze the samples by Western blot using an anti-α-Syn antibody.

-

A reduction in PK-resistant α-Syn bands in the inhibitor-treated sample indicates that this compound prevented the formation of stable, misfolded aggregates.[6]

-

Protocol 2: Assessing the Disaggregation of Pre-formed Fibrils by this compound

This protocol tests whether this compound can disrupt mature fibrils generated by PMCA.

A. Materials and Reagents

-

Same as Protocol 1.

B. Generation of Mature Fibrils via PMCA

-

Set up a large-scale PMCA reaction as described in Protocol 1 (Control Reaction) without the inhibitor.

-

Run for 96 cycles or until a plateau is reached in the Th-T signal to generate a sufficient quantity of mature fibrils.

C. Disaggregation Assay

-

Take the mature fibrils generated in the previous step.

-

Incubate the fibrils under two conditions at 37°C for 24 hours:

-

Control: Mature fibrils + 1% DMSO.

-

Disaggregation: Mature fibrils + this compound (e.g., 100 µM).[1]

-

-

After incubation, analyze the samples using the Th-T assay and light scattering to quantify the reduction in fibrillar content.[1][12] Transmission Electron Microscopy (TEM) can also be used to visualize the disruption of fibril structures.[12]

Conclusion

This compound is a promising therapeutic candidate that demonstrates robust inhibitory and disaggregating activity against α-synuclein aggregation.[11][14] The PMCA assay serves as a rapid and reliable platform to quantify these effects, making it an essential tool for screening and characterizing anti-amyloid compounds.[4][15] The protocols outlined above provide a framework for researchers to effectively utilize this compound in PMCA-based studies, contributing to the development of disease-modifying therapies for Parkinson's disease and other synucleinopathies.

References

- 1. The small aromatic compound this compound inhibits the aggregation and seeded polymerization of multiple α-synuclein strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. event.fourwaves.com [event.fourwaves.com]

- 4. Anti-amyloid Compounds Inhibit α-Synuclein Aggregation Induced by Protein Misfolding Cyclic Amplification (PMCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein misfolding cyclic amplification - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Amplification of distinct α-synuclein fibril conformers through protein misfolding cyclic amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Clinical application of prion-like seeding in α-synucleinopathies: Early and non-invasive diagnosis and therapeutic development [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 12. researchgate.net [researchgate.net]

- 13. PMCA Analysis [bio-protocol.org]

- 14. debuglies.com [debuglies.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for SynuClean-D Treatment in Neuronal Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

SynuClean-D is a small molecule inhibitor of alpha-synuclein (α-syn) aggregation.[1][2][3][4][5][6] It has been shown to not only prevent the formation of new α-syn amyloid fibrils but also to disaggregate existing ones.[1][5][7][8] This property makes this compound a promising research tool for studying synucleinopathies like Parkinson's disease and for the development of potential therapeutic interventions.[4][5][8][9][10] These application notes provide detailed protocols for the use of this compound in neuronal cell lines to study the inhibition of α-syn aggregation and the disaggregation of pre-formed fibrils.

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Condition | Result | Reference |

| Aggregation Inhibition | 70 µM α-syn + 100 µM this compound (1:1.4 ratio) | 53% reduction in ThT fluorescence | [Pujols et al., 2018] |

| 70 µM α-syn + 10 µM this compound (7:1 ratio) | 34% reduction in ThT fluorescence | [Pujols et al., 2018] | |

| H50Q α-syn variant + this compound | 45% reduction in ThT-positive aggregates | [Pujols et al., 2018] | |

| A30P α-syn variant + this compound | 73% reduction in ThT-positive aggregates | [Pujols et al., 2018] | |

| Fibril Disaggregation | Pre-formed α-syn fibrils + 100 µM this compound | 71% reduction in ThT fluorescence after 24h | [Peña-Díaz et al., 2020] |

Cellular Efficacy of this compound

| Cell Line | Treatment | Duration | Result | Reference |

| Human Neuroglioma (H4) | 1 µM this compound | 24 hours | 35.5 ± 5.0% of cells with >5 aggregates | [Pujols et al., 2018] |

| 10 µM this compound | 24 hours | 32.5 ± 6.6% of cells with >5 aggregates | [Pujols et al., 2018] | |

| Control (vehicle) | 24 hours | 49.6 ± 5.6% of cells with >5 aggregates | [Pujols et al., 2018] | |

| HEK293 (α-syn-EGFP) | 100 nM α-syn strain B seeds +/- 100 µM this compound | 4 days | Reduction in phosphorylated α-syn inclusions | [Peña-Díaz et al., 2020] |

Cytotoxicity Data

| Cell Line | Concentration | Result | Reference |

| Human Neuroglioma (H4) | Up to 50 µM | No significant toxicity | [Pujols et al., 2018] |

| Human Neuroblastoma (SH-SY5Y) | Up to 50 µM | No significant toxicity | [Pujols et al., 2018] |

Experimental Protocols

Protocol 1: In Vitro α-Synuclein Aggregation Inhibition Assay using Thioflavin-T

This protocol is for assessing the ability of this compound to inhibit the aggregation of recombinant α-synuclein in a cell-free system.

Materials:

-

Recombinant human α-synuclein protein

-

This compound

-

Thioflavin-T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection (Excitation: 450 nm, Emission: 485 nm)

-

Shaking incubator

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.2 µm syringe filter. This solution should be prepared fresh.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute recombinant α-synuclein to the desired final concentration (e.g., 70 µM) in PBS.

-

-

Assay Setup:

-